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molecular formula C9H10O2 B1254870 Chroman-6-ol CAS No. 5614-78-8

Chroman-6-ol

Cat. No. B1254870
M. Wt: 150.17 g/mol
InChI Key: GZCJJOLJSBCUNR-UHFFFAOYSA-N
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Patent
US07425568B2

Procedure details

2-3-Nitrophenyl)chroman-6-ol was prepared as described for 2-(3-fluorophenyl)chroman-6-ol in Example 9(c) starting from 2-(3-nitrophenyl)chroman-4,6-diol. 1H NMR (300 MHz, d6-DMSO) δ: 8.80 (s, 1H), 8.26 (s, 1H), 8.19 (dd, 1H, J 8.1, 2.3 Hz), 7.90 (d, 1H, J 7.9Hz), 7.70 (t, 1H, J 15.9, 7.9 Hz), 6.70 (d, 1H, J 8.4 Hz), 6.51-6.55 (m, 2H), 5.19 (dd, 1H, J 10.0, 2.0), 2.86-2.91 (m, 1H), 2.61-2.68 (m, 1H), 2.17-2.23 (m, 1H), 1.91-1.97 (m, 1H).
Name
2-(3-fluorophenyl)chroman-6-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-nitrophenyl)chroman-4,6-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC1C=C([CH:8]2[CH2:17][CH2:16][C:15]3[C:10](=[CH:11][CH:12]=[C:13]([OH:18])[CH:14]=3)[O:9]2)C=CC=1.[N+](C1C=C(C2CC(O)C3C(=CC=C(O)C=3)O2)C=CC=1)([O-])=O>>[O:9]1[C:10]2[C:15](=[CH:14][C:13]([OH:18])=[CH:12][CH:11]=2)[CH2:16][CH2:17][CH2:8]1

Inputs

Step One
Name
2-(3-fluorophenyl)chroman-6-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1)C1OC2=CC=C(C=C2CC1)O
Step Two
Name
2-(3-nitrophenyl)chroman-4,6-diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C1OC2=CC=C(C=C2C(C1)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCCC2=CC(=CC=C12)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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